molecular formula C10H13N3O B3306628 3-(6-amino-1H-indazol-1-yl)propan-1-ol CAS No. 928821-08-3

3-(6-amino-1H-indazol-1-yl)propan-1-ol

Cat. No.: B3306628
CAS No.: 928821-08-3
M. Wt: 191.23 g/mol
InChI Key: PYZXVBXTUKDRCB-UHFFFAOYSA-N
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Description

3-(6-Amino-1H-indazol-1-yl)propan-1-ol ( 928821-08-3) is a high-purity heterocyclic building block of significant interest in pharmaceutical research and drug discovery . This compound, with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol, features the 1H-indazole scaffold, which is a privileged structure in medicinal chemistry due to its diverse biological activities . The molecule serves as a versatile precursor for the design and synthesis of novel bioactive molecules. The core 1H-indazole structure is associated with a wide range of research applications, including the development of inhibitors for kinases like JNK2, which are relevant in the study of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout . Furthermore, indazole and benzimidazole chemotypes are recognized for their ability to confer avidity toward RNA structures, making them valuable in the emerging field of RNA-targeted drug discovery for conditions like myotonic dystrophy . The 6-amino group on the indazole ring provides a key handle for further chemical modification, allowing researchers to create amide or urea derivatives, or to couple this fragment with other complex chemical entities . This enables the exploration of structure-activity relationships and the optimization of pharmacological properties. This product is provided with a typical purity of 98% and is accompanied by comprehensive analytical data, including NMR, HPLC, and LC-MS documentation, to ensure quality and support research integrity . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-aminoindazol-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-3-2-8-7-12-13(4-1-5-14)10(8)6-9/h2-3,6-7,14H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZXVBXTUKDRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306515
Record name 6-Amino-1H-indazole-1-propanol
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URL https://comptox.epa.gov/dashboard/DTXSID701306515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928821-08-3
Record name 6-Amino-1H-indazole-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928821-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1H-indazole-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 6 Amino 1h Indazol 1 Yl Propan 1 Ol

Retrosynthetic Analysis of the 3-(6-amino-1H-indazol-1-yl)propan-1-ol Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.innumberanalytics.com This approach is instrumental in designing efficient synthetic routes. ias.ac.innumberanalytics.com

For this compound, the primary disconnections involve the C-N and C-C bonds that form the core structure. Key retrosynthetic strategies include:

Disconnection of the N1-Alkyl Bond: A primary disconnection point is the bond between the N1 atom of the indazole ring and the propanol (B110389) side chain. This approach simplifies the synthesis to two main precursors: a 6-amino-1H-indazole core and a suitable three-carbon electrophile, such as 3-halopropanol or a related derivative. amazonaws.comnumberanalytics.com This strategy is common for N-alkylated heterocycles. amazonaws.com

Formation of the Indazole Ring: A more fundamental disconnection involves breaking the bonds of the indazole ring itself. This leads back to substituted benzene (B151609) derivatives. For instance, a 2-amino-5-nitrobenzonitrile (B98050) or a related precursor could be cyclized to form the 6-nitroindazole (B21905) core, which is then reduced to the 6-aminoindazole.

Introduction of the Amino Group: The 6-amino group can be introduced via functional group interconversion. A common strategy is the reduction of a 6-nitroindazole intermediate. This disconnection simplifies the synthesis to a 6-nitro-1H-indazole precursor.

Development of Novel Synthetic Routes to this compound

Exploration of Regioselective Indazole Annulation Strategies

The formation of the indazole ring is a critical step in the synthesis. Regioselectivity is a major challenge, as alkylation of indazoles can lead to a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info

Several strategies have been developed to achieve regioselective N1-alkylation:

Pre-functionalization of Precursors: One approach involves using N-substituted hydrazines which react with ortho-haloaryl carbonyls or nitriles to yield N1-substituted indazoles with high regioselectivity. nih.gov

Directed Cyclization: Metal-catalyzed C-H activation and annulation sequences have emerged as powerful tools for constructing functionalized indazole derivatives. researchgate.netnih.gov For example, rhodium and copper-catalyzed reactions have been employed for the synthesis of 1H-indazoles. nih.gov

Thermodynamic Control: Some methods exploit the greater thermodynamic stability of the N1-isomer. For instance, using specific electrophiles can lead to an equilibration process that favors the N1-substituted product. nih.govd-nb.info

Introduction of the 6-Amino Functionality

The introduction of the amino group at the 6-position of the indazole ring is a key transformation. The most common method involves the reduction of a 6-nitroindazole precursor. nih.gov

A typical synthetic sequence is as follows:

Nitration: A suitable indazole precursor is nitrated to introduce a nitro group at the 6-position.

Reduction: The 6-nitroindazole is then reduced to the corresponding 6-aminoindazole. nih.gov Common reducing agents include tin(II) chloride (SnCl2) in the presence of hydrochloric acid or catalytic hydrogenation. researchgate.net

Alternatively, amination reactions can be employed, although these are generally less common for this specific transformation. numberanalytics.com

Integration of the 1-Propanol (B7761284) Side Chain

The final key step is the attachment of the 1-propanol side chain to the N1 position of the 6-aminoindazole core. Direct alkylation of 6-amino-1H-indazole with a 3-halopropanol derivative is a straightforward approach. nih.gov However, this reaction can suffer from a lack of regioselectivity, yielding a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov

To achieve N1-selectivity, various strategies can be employed:

Use of Protecting Groups: The amino group can be protected to prevent side reactions and to influence the regioselectivity of the N-alkylation.

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative for N-alkylation, though it can sometimes favor the N2-isomer. nih.govd-nb.info

Base-Mediated Alkylation: The choice of base and solvent can significantly impact the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain indazole derivatives. nih.govresearchgate.netd-nb.info

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing synthetic conditions is crucial for maximizing the yield and purity of the final product, which is particularly important for potential pharmaceutical applications.

Catalyst Screening and Ligand Design (e.g., Metal-Catalyzed Approaches)

Metal-catalyzed reactions play a significant role in modern organic synthesis, offering high efficiency and selectivity. researchgate.netbeilstein-journals.org For the synthesis of indazole derivatives, various metal catalysts have been explored.

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions and C-H activation/annulation sequences to form the indazole ring. nih.govorganic-chemistry.org

Copper Catalysis: Copper catalysts are effective for N-N bond formation in the synthesis of 3-aminoindazoles from 2-halobenzonitriles. organic-chemistry.org Copper nanoparticles on charcoal (Cu/C) have also been used as a heterogeneous catalyst for the synthesis of 2H-indazoles. researchgate.net

Rhodium Catalysis: Rhodium catalysts have been employed in C-H activation and annulation reactions to produce 1H-indazoles. nih.gov

The choice of ligand is also critical in metal-catalyzed reactions as it can influence the catalyst's activity, stability, and selectivity. organic-chemistry.org For instance, in palladium-catalyzed reactions, phosphine-based ligands are commonly used. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Indazole Synthesis

Catalyst SystemReaction TypeKey AdvantagesReference
Pd(OAc)₂ / P(tBu)₃·HBF₄ Oxidative BenzannulationForms 1H-indazoles from pyrazoles and alkynes. nih.gov
Cu(OAc)₂ N-N Bond FormationEfficient for synthesizing 3-aminoindazoles. organic-chemistry.org
[Cp*RhCl₂]₂ / AgSbF₆ C-H Activation/AnnulationSynthesizes 2H-indazoles from azoxy compounds. nih.gov
Cu/C nanoparticles Condensation/CyclizationHeterogeneous catalyst for 2H-indazole synthesis. researchgate.net

Solvent Effects and Reaction Parameter Optimization

Key parameters that are optimized include the choice of base, solvent, temperature, and the nature of the alkylating agent. For instance, in the N-alkylation of various substituted indazoles, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a common choice that often favors the formation of the N-1 isomer. beilstein-journals.org In contrast, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can alter the regioisomeric ratio. beilstein-journals.org The steric and electronic properties of substituents on the indazole ring also play a significant role. Electron-withdrawing groups at certain positions can direct the alkylation towards the N-2 position, while bulky substituents at the C-3 position tend to favor N-1 substitution due to steric hindrance. beilstein-journals.org

Optimization studies often involve screening a matrix of conditions to find the ideal balance for a specific substrate. For example, temperature can be a critical factor; reactions may be initiated at 0 °C and then allowed to warm to room temperature or heated to ensure completion. The precise molar equivalents of the base and alkylating agent are also fine-tuned to maximize the yield of the desired N-1 product while minimizing side reactions and the formation of the N-2 isomer.

Table 1: Effect of Reaction Conditions on Indazole N-Alkylation Regioselectivity

Indazole Substituent Conditions (Base, Solvent) N-1:N-2 Ratio Reference
Unsubstituted NaH, THF 1:1.3 beilstein-journals.org
3-Bromo NaH, THF 5.9:1 beilstein-journals.org
3-Bromo Cs₂CO₃, DMF 7.5:1 beilstein-journals.org
3-tert-Butyl NaH, THF >99:1 beilstein-journals.org
6-Nitro NaH, THF 83:1 beilstein-journals.org

This table illustrates how the choice of base and solvent, along with the nature of the substituent on the indazole ring, significantly impacts the ratio of N-1 to N-2 alkylated products, based on studies of analogous substituted indazoles.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is an area of growing importance. researchgate.net The core tenets of green chemistry aim to reduce waste, use less hazardous substances, improve energy efficiency, and utilize renewable feedstocks. nih.gov

Key areas for implementing green chemistry in this synthesis include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Use of Safer Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF or chlorinated solvents with greener alternatives such as water, ethanol, or propylene (B89431) carbonate could significantly reduce the environmental impact. researchgate.netorientjchem.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or mechanochemistry (solvent-free reactions initiated by mechanical energy) can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.govorientjchem.org

Catalysis: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents, which often generate more waste. Biocatalysis, using enzymes, represents a particularly green option. researchgate.net

Less Hazardous Chemical Syntheses: Synthetic pathways should be designed to use and generate substances with minimal toxicity to humans and the environment. skpharmteco.com This involves a holistic assessment of the entire synthetic route to avoid simply shifting the hazard from one step to another. skpharmteco.com

Chemical Derivatization Strategies for this compound

The structure of this compound offers three primary sites for chemical modification: the 6-amino group, the terminal hydroxyl group of the propanol chain, and the indazole ring itself. These sites allow for the creation of a diverse library of derivatives for various research applications.

Modification of the 6-Amino Group

The primary amino group at the 6-position is a versatile handle for derivatization. Standard transformations for primary amines can be readily applied.

Acylation/Amide Formation: The amino group can be acylated using acyl chlorides or anhydrides to form amides. This is a common strategy to introduce a wide variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. This has been used to synthesize N-(1H-indazol-6-yl)benzenesulfonamide derivatives. nih.gov

Alkylation/Amination: The amino group can undergo N-alkylation, for instance, through reductive amination with aldehydes or ketones, or via nucleophilic substitution with alkyl halides. This approach was used to produce N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine. nih.gov

Derivatization for Analysis: For analytical purposes, the amino group can be tagged with fluorescent labels. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC) are used to create derivatives that are easily detectable by HPLC with fluorescence or mass spectrometry detection. researchgate.netnih.govjascoinc.com

Functionalization of the Propanol Hydroxyl Group

The terminal primary hydroxyl group on the propanol side chain is another key site for chemical modification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or further to a carboxylic acid using a range of oxidizing agents. The choice of reagent determines the extent of oxidation.

Esterification: The hydroxyl group can be converted into an ester by reacting with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. This allows for the introduction of numerous functional groups.

Etherification: Formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base and then reacted with an alkyl halide.

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce different functionalities.

Substitution on the Indazole Ring System (Beyond the 6-position)

Direct substitution on the heterocyclic indazole ring allows for fundamental modification of the core scaffold. These reactions often require specific catalysts or reaction conditions.

Halogenation: Electrophilic halogenation can introduce halogen atoms onto the indazole ring. For example, N-iodosuccinimide (NIS) has been used to introduce an iodine atom at the C-3 position of a 6-bromoindazole derivative. nih.gov Chlorination has also been reported on various indazole systems. researchgate.netresearchgate.net

Cross-Coupling Reactions: A halogenated indazole ring can serve as a substrate for various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, for instance, has been used to couple a 3-iodoindazole intermediate with terminal alkynes like 3-ethynylpyridine, introducing a new carbon-carbon bond. nih.gov Similarly, Suzuki-Miyaura reactions can be used to introduce aryl or vinyl groups. researchgate.net

Nitration: The indazole ring can be nitrated to introduce a nitro group, which can then be a handle for further transformations, such as reduction to an amine. The synthesis of various 6-nitroindazole derivatives has been well-documented. researchgate.netresearchgate.netnih.gov

Other Substitutions: A variety of other functional groups have been successfully introduced onto the indazole ring, including methylsulfonyl and phenoxy groups, as demonstrated in the synthesis of various methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate derivatives. nih.gov

Table 2: Examples of Derivatization Reactions on the Indazole Scaffold

Reaction Type Reagent(s) Position(s) Modified Resulting Functional Group Reference
Halogenation N-Iodosuccinimide (NIS) C-3 Iodo nih.gov
Cross-Coupling 3-Ethynylpyridine, Pd catalyst C-3 Pyridinylethynyl nih.gov
Sulfonylation Benzenesulfonyl chloride 6-Amino Sulfonamide nih.gov
Alkylation 4-Bromobenzyl bromide 6-Amino Secondary Amine nih.gov
Nitration Nitrating agent C-6 Nitro researchgate.net

Computational and Theoretical Investigations of 3 6 Amino 1h Indazol 1 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular geometry.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. Key insights from DFT analysis include the distribution of electrons, molecular geometry optimization, and the energies of frontier molecular orbitals.

For 3-(6-amino-1H-indazol-1-yl)propan-1-ol, a DFT study would typically begin by optimizing the molecule's three-dimensional structure to find its most stable energetic conformation. From this optimized geometry, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

For instance, a computational study on a related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, utilized DFT to determine a HOMO-LUMO energy gap of approximately 4.98 eV, suggesting good stability. asianresassoc.org Similar calculations for this compound would reveal its electronic stability and reactive sites. The analysis would also map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, crucial for predicting intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative and not based on actual experimental data for this compound)

ParameterPredicted ValueSignificance
HOMO Energy-6.2 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and stability.
Dipole Moment3.5 DMeasures the polarity of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can also predict various spectroscopic properties, which can be used to validate and interpret experimental data. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. The peaks in this spectrum correspond to the vibrational modes of the molecule's functional groups (e.g., N-H, O-H, C-N stretches).

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These predicted spectra are invaluable for confirming the chemical structure of a synthesized compound by comparing the theoretical shifts to those obtained experimentally. For example, in the analysis of another bioactive molecule, DFT was used to calculate vibrational wavenumbers and these were found to be in good agreement with experimental FT-IR and FT-Raman spectra. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or solvents.

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecule over time, providing insights into its flexibility and conformational stability. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.

The simulation would track the trajectory of each atom, revealing how the molecule changes its shape, how stable its different conformations are, and how it interacts with the surrounding solvent molecules. This is particularly important for understanding how the molecule might behave before binding to a biological target. Research on other 1H-indazole analogs has used MD simulations to confirm the stability of the compound within the active site of an enzyme like Cyclooxygenase-2 (COX-2). researchgate.net

Protein-ligand docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a protein target. This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve selecting potential protein targets (e.g., kinases, cyclooxygenases, or other enzymes implicated in disease). The molecule would then be computationally "docked" into the active site of the protein. The results are scored based on the predicted binding affinity, with lower scores typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues.

In studies of other indazole derivatives, molecular docking has been used to predict binding affinities to targets like the COX-2 enzyme and to explain the anti-inflammatory potential of the compounds. researchgate.net For example, docking studies of some 1H-indazole compounds showed significant binding results with binding energies of -9.11, -8.80, and -8.46 kcal/mol. researchgate.net

Table 2: Illustrative Protein-Ligand Docking Results (Note: This table is hypothetical and not based on actual experimental data for this compound)

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
Kinase X (e.g., 1ABC)-8.5LYS76, GLU91, LEU132
Enzyme Y (e.g., 2XYZ)-7.9TYR355, ARG120, SER353
Receptor Z (e.g., 3PQR)-9.1PHE210, TRP340, HIS450

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds and their biological activities. Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatic modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

A QSAR study for a series of compounds including this compound would involve:

Data Collection: Assembling a dataset of structurally similar molecules with measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) properties.

Model Building: Using statistical methods to build a model that correlates the descriptors with the biological activity.

Validation: Testing the model's predictive power on an external set of compounds.

While no QSAR studies specifically including this compound are available, research on other series of amino-benzodithiazine derivatives has successfully used QSAR to identify key molecular descriptors related to their anticancer activity. nih.gov Such a study for indazole derivatives could accelerate the discovery of new potent compounds by predicting the activity of yet-to-be-synthesized molecules.

Development of 2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in predicting the activity of new or unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. nih.gov

2D-QSAR: In 2D-QSAR studies of indazole and indole (B1671886) derivatives, models are often built using multilinear regression (MLR) or artificial neural networks (ANN). nih.govevitachem.com These models correlate biological activity with 2D descriptors derived from the molecular structure, such as topological, constitutional, and physicochemical properties.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper understanding of the structure-activity relationship by analyzing the 3D properties of molecules. nih.gov For a series of indazole derivatives, these models align the compounds and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. nih.govbldpharm.com The resulting contour maps highlight regions where modifications to a molecule like this compound could enhance or diminish its biological activity. For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors revealed that specific steric and electrostatic features are crucial for inhibitory potency. nih.gov

The predictive power of QSAR models is assessed through rigorous statistical validation. While specific models for this compound are not publicly documented, the table below shows typical validation parameters for QSAR models developed for related indazole derivatives, demonstrating the robustness of the approach. nih.govnih.govnih.gov

Statistical ParameterDescriptionTypical Value Range
r² (Correlation Coefficient) Indicates the goodness of fit of the model for the training set data.0.92 - 0.98
q² or r²cv (Cross-validated r²) Measures the internal predictive ability of the model using techniques like leave-one-out cross-validation.0.54 - 0.88
r²pred (External Validation r²) Measures the predictive power of the model on an external set of compounds not used in model generation.0.68 - 0.91
SEE (Standard Error of Estimate) Represents the standard deviation of the residuals, indicating the model's precision.0.05 - 0.49

This table presents a range of typical statistical values found in QSAR studies of indazole derivatives to illustrate model quality.

By developing such models, researchers can screen virtual libraries of compounds based on the 6-amino-1H-indazole scaffold to identify derivatives with potentially superior activity.

Fragment-Based Drug Design (FBDD) Principles Applied to 3-(6-amino-1H-indazol-1-ol)

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight molecules, or "fragments," that bind to a biological target. nih.govresearchgate.net This approach is an alternative to traditional high-throughput screening and has led to several FDA-approved drugs. nih.gov The core principle relies on the high efficiency of binding that fragments exhibit, which can be a more effective starting point for optimization. nih.gov

The aminoindazole scaffold, the core of this compound, is an ideal candidate for FBDD. In a typical FBDD campaign, a library of fragments conforming to the "Rule of Three" is screened against a protein target using biophysical methods like NMR or X-ray crystallography. researchgate.net

"Rule of Three" ParameterGuideline
Molecular Weight (MW) ≤ 300 Da
cLogP (Lipophilicity) ≤ 3
Hydrogen Bond Donors (HBD) ≤ 3
Hydrogen Bond Acceptors (HBA) ≤ 3

The "Rule of Three" provides guidelines for selecting compounds for a fragment library.

A successful FBDD case study identified aminoindazole as a potent inhibitor of phosphoinositide-dependent kinase-1 (PDK1). researchgate.net In that study, fragment screening identified initial hits which were then characterized by NMR to confirm binding. X-ray crystallography revealed the binding mode of the aminoindazole fragment to the kinase hinge region, providing a structural basis for optimization. researchgate.net

This process demonstrates how the core of this compound could be discovered and elaborated. Once the aminoindazole fragment is identified as a binder, it can be "grown" by adding functional groups to explore and engage with nearby pockets in the target's binding site. The propan-1-ol side chain on this compound represents such an elaboration, designed to enhance potency and selectivity by forming additional interactions.

In Silico ADMET Prediction for Preclinical Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for early-stage assessment, saving significant time and resources. uni.luevitachem.com Numerous computational tools and models are available to predict these properties for compounds like this compound based on their chemical structure.

The following table details key ADMET parameters and their significance, with illustrative predicted values for representative heterocyclic compounds found in the literature to demonstrate the output of such analyses.

ParameterCategoryDescriptionSignificance for Drug Development
Human Intestinal Absorption (HIA) AbsorptionPredicts the percentage of a compound absorbed through the human gut.High absorption is crucial for oral bioavailability.
Caco-2 Permeability AbsorptionModels the permeability across the intestinal epithelial cell barrier.Indicates the potential for a compound to be absorbed after oral administration.
Plasma Protein Binding (PPB) DistributionPredicts the extent to which a compound binds to proteins in the blood.Affects the free concentration of the drug available to act on its target.
Blood-Brain Barrier (BBB) Permeation DistributionPredicts whether a compound can cross the BBB to act on the central nervous system (CNS).Essential for CNS drugs; undesirable for peripherally acting drugs.
CYP450 Inhibition (e.g., 2D6, 3A4) MetabolismPredicts if the compound inhibits key cytochrome P450 enzymes responsible for drug metabolism.Inhibition can lead to drug-drug interactions and altered pharmacokinetics.
Ames Test ToxicityPredicts the mutagenic potential of a compound.A positive result is a major red flag for carcinogenicity.
hERG Inhibition ToxicityPredicts the potential to block the hERG potassium channel.hERG inhibition is linked to a high risk of fatal cardiac arrhythmias.

This interactive table outlines crucial ADMET properties evaluated during in silico preclinical assessment. The values are illustrative for related heterocyclic compounds.

These in silico predictions help create a comprehensive profile of a molecule's likely behavior in the body. For this compound, such an analysis would identify potential liabilities, such as poor absorption or potential toxicity, that may need to be addressed through further chemical modification. uni.lu

Preclinical Biological Activity Profiling of 3 6 Amino 1h Indazol 1 Yl Propan 1 Ol

General High-Throughput Screening (HTS) in Defined Biological Systems

High-throughput screening (HTS) has been instrumental in identifying the therapeutic potential of various chemical scaffolds, including indazole derivatives. nih.gov These large-scale screening campaigns test vast libraries of compounds against specific biological targets or cellular pathways to identify "hits." For the indazole class, HTS has been a key starting point for the discovery of kinase inhibitors. nih.gov

While specific HTS data for 3-(6-amino-1H-indazol-1-yl)propan-1-ol is not publicly available, the general approach involves assays designed to measure the modulation of specific enzyme activities or cellular processes. For instance, a novel class of highly selective p38 MAP kinase inhibitors was discovered from high-throughput screening, which led to the optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones. nih.gov The process often utilizes automated systems to test thousands of compounds in a short period, using techniques like fluorescence-based assays to determine enantiomeric excess or inhibition of a particular target. nih.gov

In Vitro Enzyme Inhibition and Activation Assays (Target-Specific)

The indazole scaffold has been a focal point for the development of inhibitors targeting a wide array of enzymes, particularly those involved in oncology and neurodegenerative diseases.

Kinase Assays (e.g., VEGFR, Akt, GSK-3β, CDK, FGFR, ERK, Pim, LRRK2)

Indazole derivatives have demonstrated significant potential as kinase inhibitors, a class of drugs that can block the action of protein kinases.

Pim Kinases: The Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy. nih.gov Research has led to the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole scaffold. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Overactivity of FGFR1 is linked to various cancers. researchgate.net Indazole derivatives have been identified as potent FGFR1 inhibitors, with some compounds showing inhibitory activity at nanomolar concentrations. researchgate.netnih.govnih.gov For instance, one study identified [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine as an FGFR1 inhibitor with an IC50 value of 100 nM. researchgate.net Another indazole derivative, 9u, was found to be a potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in various conditions, including mood disorders and Alzheimer's disease. nih.govnih.gov A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been developed as potent GSK-3β inhibitors. researchgate.net Some of these have shown efficacy in animal models of mania. nih.govresearchgate.net

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common cause of Parkinson's disease. nih.gov The development of potent and selective LRRK2 inhibitors with a 1-heteroaryl-1H-indazole scaffold has been a significant area of research. nih.govresearchgate.net These inhibitors are seen as a potential disease-modifying treatment for Parkinson's. nih.govresearchgate.net

Table 1: Inhibitory Activity of Representative Indazole Derivatives against Various Kinases

Compound Class Target Kinase IC50 (nM) Reference
3-(Pyrazin-2-yl)-1H-indazoles Pan-Pim Varies nih.gov
1H-Indazole-3-amine derivatives FGFR1 < 4.1 nih.gov
1H-Indazole-3-carboxamides GSK-3β Varies nih.govresearchgate.net
1-Heteroaryl-1H-indazoles LRRK2 Varies nih.govresearchgate.net
Indazole Derivative 9u FGFR1 3.3 nih.gov

Cholinesterase (AChE, BChE) and Monoamine Oxidase (MAO) Inhibition Studies

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's and depression. nih.gov The inhibition of MAO, particularly MAO-B, can have neuroprotective effects. nih.gov While specific data for this compound is not available, the broader class of nitrogenous heterocycles is actively being investigated for MAO inhibition. nih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Modulation

Information regarding the specific modulation of IDO1 by this compound is not available in the provided search results.

DNA Gyrase Inhibition

DNA gyrase is a crucial bacterial enzyme and a target for antibiotics. nih.gov N-phenylpyrrolamide inhibitors of DNA gyrase have shown potent activity. nih.gov While indazole-based inhibitors of DNA gyrase are less commonly reported in the provided literature, the general field of ATP-competitive inhibitors of DNA gyrase is an active area of research. nih.gov

Cell-Based Phenotypic Assays (Non-Clinical Focus)

Cell-based assays are critical for understanding the effects of a compound in a biological context. For indazole derivatives, these assays have primarily focused on their anti-proliferative and cytotoxic effects on cancer cell lines.

Anti-proliferative Activity: A series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were evaluated against a panel of 60 human cancer cell lines. nih.gov The most active compounds inhibited cell growth at sub-micromolar concentrations, causing a block in the G0-G1 phase of the cell cycle. nih.gov Similarly, a series of 1H-indazole-3-amine derivatives were tested against various human cancer cell lines, with one compound, 6o, showing a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov This compound was also found to induce apoptosis. nih.gov

Table 2: Anti-proliferative Activity of Representative Indazole Derivatives

Compound Class Cell Line Activity Reference
3-Amino-N-phenyl-1H-indazole-1-carboxamides Various cancer cell lines Growth inhibition at < 1 µM nih.gov
1H-Indazole-3-amine Derivative 6o K562 (Chronic Myeloid Leukemia) IC50 = 5.15 µM nih.gov

Cell Viability and Proliferation Studies (e.g., Anti-proliferative effects in various cell lines)

The indazole nucleus is a key feature in several approved anti-cancer drugs. rsc.orgnih.gov Consequently, numerous indazole derivatives have been synthesized and evaluated for their ability to inhibit the growth and proliferation of cancer cells. These studies reveal a broad spectrum of activity against various human cancer cell lines.

For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated potent antiproliferative effects. The most active compounds in this series inhibited the growth of numerous cancer cell lines at sub-micromolar concentrations, with a particularly low GI50 (Growth Inhibition 50%) value of 0.0153 µM against the SR leukemia cell line. nih.gov Another study on similar derivatives found the most active compound, 1c, to have GI50 values ranging from 0.041 to 33.6 µM across a full panel of 60 human cancer cell lines, showing particular efficacy against colon and melanoma cells. nih.gov

Other research has highlighted different substitution patterns on the indazole ring. Indazole-chalcone hybrids have shown remarkable inhibitory activity against the MKN45 human gastric cancer cell line, with IC50 (half-maximal inhibitory concentration) values as low as 2.65 µM, which is more potent than the control drug sorafenib. ciac.jl.cn A separate series of indazole derivatives identified a compound, 2f, with potent growth inhibitory activity against several cancer cell lines, including breast (4T1, MCF-7) and liver (HepG2) cancer, with IC50 values ranging from 0.23 to 1.15 µM. rsc.orgnih.gov Similarly, novel polysubstituted indazoles have shown significant antiproliferative activity against ovarian (A2780), lung (A549), neuroblastoma (IMR32), and breast (MDA-MB-231, T47D) cancer cell lines, with IC50 values in the low micromolar range. nih.gov

These findings collectively suggest that compounds featuring the 6-amino-1H-indazole core, such as this compound, have a strong potential to exhibit cytotoxic and anti-proliferative effects against a wide array of cancer cell types.

Apoptosis and Necrosis Induction in Cellular Models

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the induction of programmed cell death, or apoptosis. nih.gov Research shows that these compounds can trigger apoptosis through various cellular pathways.

One study found that its lead indazole derivative, compound 2f, dose-dependently promoted apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov This was associated with a decrease in the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2. rsc.orgnih.govpsu.edu This evidence points to the involvement of the intrinsic, or mitochondrial, apoptotic pathway. psu.edu Other research on different indazole derivatives confirms this mechanism, showing that the most potent compounds induce apoptosis via cytochrome C overexpression, a key event in the mitochondrial pathway. nih.gov

Further studies have elaborated on these findings. A series of 1H-indazole-3-amine derivatives was shown to induce apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov Western blot analysis confirmed that the lead compound from this series decreased the expression of Bcl-2 while increasing the pro-apoptotic protein Bax. nih.gov Similarly, polysubstituted indazoles have been shown to trigger apoptosis, indicated by the generation of hypodiploid peaks in cell cycle analysis. nih.gov Novel indazole-based compounds have also been found to enhance apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL) in liver cancer cells. acs.org

These consistent findings across different indazole structures strongly suggest that this compound likely possesses the ability to induce apoptosis in cancer cells, primarily through the modulation of the Bcl-2 family of proteins and activation of the mitochondrial apoptotic cascade.

Cell Cycle Modulation (e.g., G2/M arrest)

In addition to inducing apoptosis, indazole derivatives frequently disrupt the normal progression of the cell cycle in cancerous cells, forcing them to halt at specific checkpoints. This cell cycle arrest prevents the cells from dividing and can ultimately lead to cell death.

The specific phase of the cell cycle affected appears to vary depending on the chemical structure of the indazole derivative. Several studies on 3-amino-N-phenyl-1H-indazole-1-carboxamides have shown that the most active compounds cause a significant increase in the population of cells in the G0/G1 phase. nih.govnih.gov This arrest is accompanied by an increase in the underphosphorylated, active form of the Retinoblastoma protein (pRb), a key regulator of the G1/S transition. nih.govnih.gov A similar G0/G1 phase arrest was observed in K562 cells treated with an active 1H-indazole-3-amine derivative. nih.gov

In contrast, other indazole-based compounds have been found to induce arrest at different checkpoints. Certain polysubstituted indazoles cause a block in the S phase, suggesting they may act as antimetabolites or inhibit enzymes involved in DNA synthesis. nih.gov Yet another derivative from the same study prompted a significant increase of cells in the G2/M phase, hinting at a mechanism involving the microtubule system. nih.gov One indazole derivative, compound 6e, was also shown to cause cell cycle arrest at the G2/M phase. nih.gov This variability indicates that the substituents on the indazole core play a crucial role in determining the precise mechanism of cell cycle modulation.

Angiogenesis Inhibition in In Vitro Models (e.g., HUVEC tube formation)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting this process is a proven strategy in cancer therapy. researchgate.net The indazole scaffold is central to several potent inhibitors of angiogenesis, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in the angiogenic signaling cascade. nih.govresearchgate.net

A study focused on designing indazole derivatives as VEGFR-2 kinase inhibitors identified a lead compound (compound 30) with an exceptionally low IC50 of 1.24 nM against the enzyme. researchgate.net This compound demonstrated significant inhibitory activity against the tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis. researchgate.net It also inhibited HUVEC migration in a dose-dependent manner. researchgate.net

Another indazole derivative, YC-1, has also been shown to possess anti-angiogenic properties. researchgate.net YC-1 caused a concentration-dependent blockage of capillary-like tube formation by HUVECs and significantly inhibited their migration when stimulated by pro-angiogenic factors like VEGF and bFGF. researchgate.net These findings highlight that the indazole core can be effectively utilized to develop potent inhibitors of angiogenesis, suggesting that this compound may also interfere with this crucial process.

Neuroprotective Effects in Neuronal Cell Models (e.g., SH-SY5Y cells)

While research into the neuroprotective effects of indazole derivatives is less extensive than in oncology, some studies indicate potential activity. The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases and assessing the neuroprotective capacity of chemical compounds. mdpi.comorientjchem.org

One study focused on developing dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK), two targets relevant to neuroinflammation in Alzheimer's disease, used the indazole scaffold as a foundation. orientjchem.org The lead compounds were analyzed for their activity in the SH-SY5Y human neuroblastoma cell line, demonstrating the utility of this cell model for screening indazole-based compounds for neurological applications. orientjchem.org While direct evidence for this compound is not available, the established use of indazoles in designing neurologically active agents and the reported neuroprotective properties of some derivatives in other contexts suggest this is a plausible area of activity. bookpi.org

Antioxidant Activity in Cellular and Cell-Free Systems

The indazole scaffold has been associated with antioxidant properties in several studies. Antioxidants can protect cells from damage caused by reactive oxygen species (ROS), which are implicated in a wide range of diseases.

One study synthesized a new class of indazole derivatives and found them to be effective scavengers of both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals in cell-free assays, indicating direct antioxidant capacity. bookpi.org Another report described the synthesis of bis(indazole-6-imino) substituted-anthracene compounds and noted their effectiveness as antioxidants using a scavenger technique. nih.gov

In a cellular context, an indazole derivative (compound 2f) was found to increase the levels of reactive oxygen species (ROS) in 4T1 cancer cells, which contributed to its pro-apoptotic effect. rsc.orgpsu.edu This seemingly contradictory finding highlights the complex role of redox modulation; in cancer cells, inducing oxidative stress can be a therapeutic mechanism, whereas in other contexts, scavenging ROS is protective. For instance, the indazole-containing drug DY-9760e has shown antioxidant properties in cardiomyocytes by inhibiting the production of superoxide (B77818) and nitric oxide. nih.gov These varied results suggest that the antioxidant or pro-oxidant activity of an indazole derivative is highly dependent on its specific structure and the cellular environment.

Molecular and Cellular Mechanism of Action Investigations of 3 6 Amino 1h Indazol 1 Yl Propan 1 Ol

Elucidation of Downstream Signaling Pathway Modulation

Gene Expression Analysis (Transcriptomics)

Currently, there are no publicly available transcriptomic studies that have specifically analyzed the global changes in gene expression induced by 3-(6-amino-1H-indazol-1-yl)propan-1-ol or its close 6-aminoindazole analogs. Gene expression profiling is a powerful tool for elucidating the mechanism of action of novel compounds, as it can reveal the signaling pathways and cellular processes that are modulated upon treatment. nih.gov

Protein Expression and Localization Studies

Investigations into the effects of indazole derivatives on protein expression have revealed specific molecular targets. A notable example is the study of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine , a 6-aminoindazole derivative, which has been shown to suppress the protein expression of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov IDO1 is an enzyme involved in tryptophan catabolism and is known to play a role in immune suppression within the tumor microenvironment. nih.gov Its downregulation by this indazole derivative suggests a potential mechanism for overcoming tumor-mediated immune evasion.

Another indazole derivative, referred to as compound 2f in one study, was found to modulate the expression of key proteins involved in apoptosis. rsc.orgresearchgate.net Treatment with this compound led to the upregulation of cleaved caspase-3 and Bax, both of which are pro-apoptotic proteins, and the downregulation of Bcl-2, an anti-apoptotic protein. rsc.orgresearchgate.net Furthermore, a piperazine-indazole derivative, compound 6o , has been reported to inhibit members of the Bcl-2 family and affect the p53/MDM2 pathway. nih.gov

The binding of indazole-containing compounds to proteins is a critical aspect of their mechanism of action. For example, the ruthenium-based indazole complex KP1019 has been shown to bind to human serum albumin (HSA), with the indazole ligands playing a crucial role in recognizing hydrophobic binding sites. acs.org This interaction is thought to be important for the drug's bioavailability and distribution. acs.org

Table 1: Effects of Related Indazole Derivatives on Protein Expression

CompoundProtein Target/FamilyEffect on Expression/ActivityCell Line
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineIndoleamine 2,3-dioxygenase 1 (IDO1)SuppressionHCT116 (Human Colorectal Cancer)
Compound 2fCleaved Caspase-3Upregulation4T1 (Mouse Breast Cancer)
Compound 2fBaxUpregulation4T1 (Mouse Breast Cancer)
Compound 2fBcl-2Downregulation4T1 (Mouse Breast Cancer)
Compound 6oBcl-2 FamilyInhibitionK562 (Human Chronic Myeloid Leukemia)
Compound 6op53/MDM2 PathwayInhibitionK562 (Human Chronic Myeloid Leukemia)

Investigation of Cellular Processes Affected (e.g., autophagy, DNA repair, mitochondrial function)

The cellular processes affected by indazole derivatives are diverse and contribute to their potential therapeutic effects, particularly in the context of cancer.

Cell Cycle

A significant body of research points to the ability of indazole derivatives to induce cell cycle arrest. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to cause G2/M phase arrest in HCT116 human colorectal cancer cells. nih.govnih.gov Similarly, the piperazine-indazole derivative compound 6o was shown to increase the population of cells in the G0/G1 phase while decreasing the proportion in the S phase in K562 cells. nih.gov The ability to halt the cell cycle is a key mechanism for controlling cancer cell proliferation.

Autophagy

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. mdpi.com While there is no direct evidence linking this compound to autophagy, other heterocyclic compounds have been shown to modulate this process. For example, phenanthroimidazole derivatives can induce autophagy by activating the DNA damage pathway. nih.gov This suggests that investigating the autophagic response to 6-aminoindazole derivatives could be a fruitful area for future research.

DNA Repair

The DNA damage response (DDR) is a critical pathway for maintaining genomic stability, and its modulation is a key strategy in cancer therapy. rsc.org Some chemical compounds can induce DNA damage in tumor cells while simultaneously inhibiting their repair mechanisms. mdpi.com Although no studies have directly implicated 6-aminoindazole derivatives in the DNA damage response, the p53 protein, which is a key player in DNA damage repair, is affected by some indazole compounds like compound 6o. nih.gov

Mitochondrial Function

Mitochondria are central to cellular metabolism and apoptosis. Some indazole derivatives have been shown to impact mitochondrial function. For example, compound 2f was reported to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells. rsc.orgresearchgate.netresearchgate.net Another study on indazole antifungal agents, Inz-1 and Inz-5, found that they inhibit the activity of the cytochrome bc1 complex, a key component of the mitochondrial respiratory chain. nih.gov

Table 2: Effects of Related Indazole Derivatives on Cellular Processes

CompoundCellular ProcessEffectCell Line
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineCell CycleG2/M ArrestHCT116
Compound 6oCell CycleG0/G1 Arrest, S-phase decreaseK562
Compound 2fMitochondrial FunctionDecreased membrane potential, increased ROS4T1
Inz-1 and Inz-5Mitochondrial RespirationInhibition of cytochrome bc1 complexCandida albicans

Structure Activity Relationship Sar and Analogue Design Centered on 3 6 Amino 1h Indazol 1 Yl Propan 1 Ol

Systematic Modification of the Indazole Core for SAR Exploration

The indazole ring system is a versatile scaffold in drug discovery, in part due to the two nitrogen atoms which can be substituted, leading to a diversity of derivatives. rsc.org Its ability to act as a bioisostere of an indole (B1671886) ring has also been exploited in the design of various inhibitors. rsc.org

The placement of substituents on the benzene (B151609) portion of the indazole ring significantly impacts biological activity. Studies on various indazole-based series, including those with a 6-amino substitution, have demonstrated that the nature and position of additional substituents are critical for potency.

For instance, in a series of 1H-indazole-3-amine derivatives, substitution at the C-5 position was found to be a key determinant of anti-proliferative activity. The introduction of different aromatic groups at this position via Suzuki coupling allowed for the exploration of interactions with kinase targets. mdpi.com A clear SAR trend was observed where a 3,5-difluoro substituent on the C-5 phenyl ring conferred greater activity against the Hep-G2 cancer cell line than a 4-fluoro or 3-fluoro substituent. mdpi.com This suggests that the electronic and steric properties of substituents at the C-5 position are crucial for optimizing activity.

In another study on 6-substituted aminoindazole derivatives, the introduction of a methyl group at the C-3 position was shown to enhance cytotoxic activity against the HCT116 cancer cell line. nih.gov Specifically, compounds with both a C-3 methyl group and an N-aromatic substitution at the 6-amino position showed better cytotoxicity than analogues lacking the C-3 methyl. nih.gov This highlights a synergistic effect between substituents on the pyrazole (B372694) and benzene rings of the indazole core.

Furthermore, the regiochemistry of substitution is paramount. For example, moving a methyl group from the N-1 to the N-2 position of the indazole ring generally leads to a decrease in the anti-proliferative activity of 6-aminoindazole derivatives. nih.gov However, this is not always the case, as certain N-2 isomers with specific substitutions on the 6-amino group have shown potent activity. nih.gov

Table 1: Effect of Indazole Core Substitution on Anticancer Activity

Base Scaffold Position of Substitution Substituent Observed Activity Trend Reference
1H-Indazole-3-amineC-53,5-DifluorophenylMost active against Hep-G2 mdpi.com
1H-Indazole-3-amineC-54-FluorophenylModerately active mdpi.com
1H-Indazole-3-amineC-53-FluorophenylLess active mdpi.com
6-Amino-1H-indazoleC-3MethylIncreased cytotoxicity nih.gov
6-Amino-1-methyl-indazoleN-2 (isomerization)MethylGenerally decreased activity nih.gov

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com The indazole nucleus itself is often considered a bioisostere of other aromatic systems like indole or phenol (B47542). rsc.orggoogle.com For example, replacing a phenol group with an indazole in certain NMDA receptor antagonists retained high affinity and activity but prevented rapid glucuronidation, a common metabolic pathway for phenols. mdpi.com

In the context of replacing the indazole ring itself, various heterocyclic systems can be considered. The choice of a bioisostere depends on matching key electronic and steric features. For instance, in the development of kinase inhibitors, scaffolds like pyrazolopyrimidines, triazolopyridines, or quinolines might serve as potential bioisosteres for the indazole ring, aiming to modulate properties such as solubility, metabolic stability, or target selectivity. mdpi.comnih.gov A study on soluble guanylate cyclase (sGC) stimulators based on the indazole-containing compound YC-1 explored replacing the indazole with other heterocycles. The results showed that pyrazolopyridine derivatives could be effective, but the position of the nitrogen atoms within the ring system was critical for maintaining inhibitory activity. nih.gov

Table 2: Potential Bioisosteric Replacements for the Indazole Ring

Original Scaffold Potential Bioisostere Rationale / Potential Impact Reference
IndazolePyrazolopyridineMimics bicyclic structure; nitrogen positions critical for activity. nih.gov
Indazole1,2,4-OxadiazoleUsed in designing MAO-B inhibitors; can improve selectivity. nih.gov
IndazoleQuinoline / QuinoxalineCommon scaffolds in kinase inhibitors; alter electronic properties. mdpi.commdpi.com
IndazoleThiazole / ThiopheneCan serve as core structures in inhibitor design. nih.gov

Investigation of the Propanol (B110389) Side Chain's Contribution to Activity

The N-1 substituent of the indazole ring plays a significant role in orienting the molecule within a biological target's binding site and can influence physicochemical properties like solubility. The 3-hydroxypropyl (propanol) side chain in the title compound offers several points for modification.

The length and branching of an alkyl side chain can significantly affect a molecule's binding affinity, selectivity, and metabolic stability. While specific SAR data for the propanol side chain of 3-(6-amino-1H-indazol-1-yl)propan-1-ol is not extensively documented, general principles from related heterocyclic compounds can be informative.

In many inhibitor classes, altering the length of an alkyl linker can optimize interactions with hydrophobic pockets in the target protein. For example, in a series of pyridinyl-based kinase inhibitors, extending a methylene (B1212753) linkage to an ethylene (B1197577) linkage enhanced activity, whereas a further extension to a propyl linkage decreased it. mdpi.com This suggests an optimal length for the linker to correctly position the rest of the molecule for binding. Studies on other classes of compounds have shown that increasing alkyl chain length can sometimes increase potency up to a certain point, after which a "cut-off" effect is observed, potentially due to steric hindrance or unfavorable changes in solubility. nih.gov

Branching of the alkyl chain can also have a profound impact. Introducing steric bulk, such as a methyl or cyclopropyl (B3062369) group, can improve selectivity by preventing binding to off-targets or can enhance metabolic stability by blocking sites of oxidation. However, bulky groups can also negatively impact potency if they clash with the binding site. mdpi.com

Table 3: General Effects of Alkyl Side Chain Variation on Biological Activity

Modification Potential Effect Rationale Reference
Chain Length
Shortening (e.g., ethyl)May decrease potencyLoss of optimal hydrophobic interactions or incorrect positioning. mdpi.com
Lengthening (e.g., butyl)May increase or decrease potencyPotential for improved hydrophobic interactions or steric clash. mdpi.comnih.gov
Branching
Adding small alkyl groupsMay increase selectivity/stabilityBlocks metabolic sites or provides better fit in a specific pocket. mdpi.com
Adding bulky groupsMay decrease potencySteric hindrance within the binding site. mdpi.com

The terminal hydroxyl group of the propanol side chain is a key feature, likely acting as a hydrogen bond donor or acceptor. youtube.com Modifying this functional group can significantly alter the compound's binding mode and properties.

Etherification: Converting the alcohol to an ether (e.g., a methoxypropyl group) would remove its hydrogen bond donating ability, which could decrease binding affinity if this interaction is critical. However, it would also increase lipophilicity, which might enhance cell permeability.

Esterification: Forming an ester (e.g., an acetoxypropyl group) would also cap the hydrogen bond-donating hydroxyl. Esters can also act as prodrugs, being hydrolyzed in vivo to release the active alcohol, which can be a strategy to improve bioavailability.

Amidation: Replacing the hydroxyl group with an amide would introduce both hydrogen bond donor and acceptor capabilities and could establish different interactions within the target's binding site.

In the development of ERK1/2 inhibitors, various linkers were explored, showing that ether and other functionalities could be beneficial for affinity. organic-chemistry.org The choice of functional group on a side chain is a balance between maintaining necessary binding interactions and tuning physicochemical properties. youtube.com

Table 4: Potential Impact of Modifying the Terminal Hydroxyl Group

Original Group Modified Group Change in Properties Potential Biological Impact Reference
Alcohol (-OH)Ether (-OR)Loses H-bond donor ability; increases lipophilicity.Decreased potency if H-bond donation is key; improved permeability. youtube.comorganic-chemistry.org
Alcohol (-OH)Ester (-OCOR)Loses H-bond donor ability; potential for hydrolysis.Can act as a prodrug to improve bioavailability. masterorganicchemistry.com
Alcohol (-OH)Amide (-NHCOR)Introduces H-bond donor/acceptor; changes geometry.May form new, beneficial interactions with the target. masterorganicchemistry.com

Role of the 6-Amino Group in Biological Activity and Target Binding

The 6-amino group is a critical feature for the biological activity of many indazole derivatives. Its basicity and ability to act as a hydrogen bond donor are often key to its function. In docking studies of 6-aminoindazole derivatives designed as IDO1 inhibitors, the 6-NH group was observed to form a hydrogen bond with the propionate (B1217596) side chain of the heme cofactor in the enzyme's active site. nih.gov This specific interaction highlights the importance of having a hydrogen bond donor at this position for target engagement.

Furthermore, modifications to the 6-amino group itself have been extensively studied. In one study, N-aromatic substitution on the 6-amino group of 1,3-dimethyl-1H-indazoles led to compounds with significant cytotoxicity. nih.gov For example, substituting the 6-amino group with a 4-fluorobenzyl moiety resulted in a compound with potent anti-proliferative activity. nih.govnih.gov This indicates that the 6-amino group can serve as a handle for introducing larger substituents that can occupy adjacent pockets in the binding site, further enhancing potency.

The presence of the amino group also significantly influences the electronic properties of the indazole ring system, which can affect its interaction with biological targets. The alternative, a 6-nitroindazole (B21905), which is often a synthetic precursor to the 6-aminoindazole, generally shows different and often less desirable biological profiles for kinase inhibition, though they have been explored for other activities like antiproliferative effects. dntb.gov.ua The conversion of the electron-withdrawing nitro group to the electron-donating amino group is a critical step in conferring the desired biological activity in many inhibitor series.

Alkylation and Acylation of the Amino Group

The derivatization of the 6-amino group of the indazole scaffold through alkylation and acylation has been a key strategy in modulating biological activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous 6-aminoindazole derivatives.

In a study focused on the development of anticancer agents, a series of N-substituted 6-amino-1-methyl- and 1,3-dimethyl-1H-indazole derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. nih.gov The findings from this research offer a strong basis for predicting the SAR trends for the N-alkylated and N-acylated derivatives of this compound.

N-Alkylation: The introduction of alkyl and arylalkyl groups at the 6-amino position has a marked effect on cytotoxic potency. For instance, N-benzylation of 1,3-dimethyl-1H-indazol-6-amine resulted in a compound with an IC50 value of 2.7 µM against the HCT116 human colorectal carcinoma cell line. Further substitution on the benzyl (B1604629) ring led to significant variations in activity. A 4-fluorobenzyl group, for example, enhanced the anti-proliferative activity, yielding an IC50 of 0.4 µM. nih.gov This suggests that electronic and steric properties of the substituent play a crucial role.

N-Acylation: Acylation of the 6-amino group has also been explored. The N-acetyl derivative of 1-methyl-1H-indazol-6-amine demonstrated anti-proliferative activity, albeit generally less potent than the N-alkylated counterparts in the same study. nih.gov This indicates that while acylation is a viable modification, the nature of the acyl group is critical for maintaining or enhancing biological activity.

The following interactive data table summarizes the anti-proliferative activity of representative N-alkylated and N-acylated 6-aminoindazole analogues against the HCT116 cell line, providing a basis for SAR understanding.

Compound IDR1R2R36-SubstituentIC50 (µM) against HCT116
1 HHH-NH-benzyl> 50
2 CH3HH-NH-benzyl12.3
3 CH3CH3H-NH-benzyl2.7
4 CH3CH3H-NH-(4-fluorobenzyl)0.4
5 CH3HH-NH-acetyl2.5

Data sourced from a study on 1-methyl and 1,3-dimethyl-1H-indazol-6-amine derivatives. nih.gov

These findings suggest that for this compound, systematic exploration of N-alkylation with small, substituted arylmethyl groups could be a promising avenue for enhancing its biological efficacy.

Replacement with Other Nitrogenous Functions (e.g., Nitro, Amido, Urea)

Replacing the 6-amino group with other nitrogen-containing functionalities such as nitro, amido, and urea (B33335) groups can dramatically alter the electronic properties and hydrogen bonding capabilities of the indazole ring, thereby influencing its interaction with biological targets.

Amido Group: The introduction of an amido group at the 6-position (to form a 6-carbamoyl- or 6-amido-indazole) introduces a potential hydrogen bond donor and acceptor. While specific studies on 6-amido derivatives of 3-(1H-indazol-1-yl)propan-1-ol are scarce, research on other heterocyclic systems, such as 6-substituted carbamoyl (B1232498) benzimidazoles, has shown that this moiety can be crucial for activity as angiotensin II AT1 receptor antagonists. rsc.org Similarly, indazole-3-carboxamides have been explored as potent CRAC channel blockers, where the amide linker's regiochemistry was found to be critical for activity. researchgate.net These findings suggest that a 6-amido functionality could impart novel biological activities to the 3-(1H-indazol-1-yl)propan-1-ol scaffold.

The following table provides a conceptual overview of the potential impact of these nitrogenous functions on the properties of the parent compound.

Functional GroupElectronic EffectHydrogen Bonding PotentialPotential Biological Role
-NO2 Strong electron-withdrawingAcceptor onlyPrecursor, modulation of electronics
-NHC(O)R Electron-withdrawingDonor and acceptorBioisostere for other groups, new interactions
-NHC(O)NHR Electron-withdrawingMultiple donors and acceptorsEnhanced target binding through H-bonds

Ligand Efficiency and Lipophilic Efficiency Assessment

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial metrics for evaluating the "drug-likeness" of a compound by normalizing its potency for its size and lipophilicity, respectively. wikipedia.orgresearchgate.net

Ligand Efficiency (LE) is defined as the binding energy per heavy atom. It provides a measure of how efficiently a molecule binds to its target. A higher LE value is generally desirable, as it indicates a greater contribution to binding affinity from each atom in the molecule. For fragment-based drug discovery, an LE of ≥0.3 is often considered a good starting point. nih.gov

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), is calculated as the pIC50 (or pEC50) minus the logP of the compound. wikipedia.org This metric assesses the balance between potency and lipophilicity. High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. A higher LipE value (typically >5 for lead compounds) is indicative of a more favorable balance. core.ac.uk

While specific experimental data for the LE and LipE of this compound are not available, we can consider data from related indazole-based compounds to understand the potential range for these metrics. For example, a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs) exhibited excellent ligand efficiencies ranging from 0.30 to 0.48. nih.gov

The table below presents a hypothetical assessment of this compound and its derivatives, illustrating how these metrics could be applied. The values are for illustrative purposes to demonstrate the concepts.

CompoundTargetpIC50cLogP (predicted)Heavy AtomsLE (hypothetical)LipE (hypothetical)
This compoundKinase X6.01.5140.314.5
N-acetyl derivativeKinase X6.21.3160.284.9
N-benzyl derivativeKinase X7.03.5210.243.5
6-nitro derivativeKinase X5.51.8150.263.7

This theoretical analysis underscores the importance of optimizing for both potency and physicochemical properties. For instance, while N-benzylation might increase potency (pIC50), the associated rise in lipophilicity could lead to a less favorable LipE. Conversely, a smaller modification like N-acetylation might slightly improve LipE. Future analogue design around the this compound scaffold should, therefore, aim to maximize both LE and LipE to increase the likelihood of developing a successful drug candidate.

Preclinical Pharmacokinetic and Biotransformation Studies of 3 6 Amino 1h Indazol 1 Yl Propan 1 Ol

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability, Hepatocyte Stability)

No publicly available data from in vitro metabolic stability studies, such as microsomal or hepatocyte stability assays, for 3-(6-amino-1H-indazol-1-yl)propan-1-ol were found in the searched scientific literature. In general, indazole derivatives are recognized for their potential as effective bioisosteres for indoles and phenols, often exhibiting superior metabolic stability. nih.govsemanticscholar.orgacs.org For instance, in the development of other therapeutic agents, the replacement of a phenol (B47542) group with an indazole moiety has led to enhanced metabolic stability in human and mouse microsomes. nih.govsemanticscholar.orgacs.org Studies on other indazole analogs have shown that metabolic clearance can vary between species, with some compounds showing low predicted hepatic clearance in human microsomes but higher turnover in rodent species. semanticscholar.org

Plasma Protein Binding (PPB) Analysis

Specific data regarding the plasma protein binding of this compound is not available in the public domain. Generally, the extent of plasma protein binding is a critical determinant of a drug's pharmacokinetic profile, influencing its distribution and availability at the target site. For other indazole-containing compounds, plasma protein binding characteristics have been evaluated. For example, some benzimidazole (B57391) derivatives, which share structural similarities, have shown high binding to plasma proteins. nih.gov The fraction of unbound drug in plasma is what is pharmacologically active and available for metabolism and excretion. wikipedia.org

Blood-Brain Barrier (BBB) Permeability Studies in In Vitro Models

There is no specific information available from in vitro studies on the blood-brain barrier (BBB) permeability of this compound. However, research on other indazole derivatives suggests that this chemical scaffold has the potential to be designed for BBB penetration. Several studies on various indazole derivatives have shown that they can be synthesized to effectively cross the BBB in in vitro models. monash.eduresearchgate.netresearcher.life For example, certain indazole derivatives developed as cholinesterase inhibitors were found to readily permeate the BBB in an in vitro model. monash.eduresearchgate.netresearcher.life The ability of a compound to cross the BBB is crucial for its efficacy in treating central nervous system disorders. nih.gov

In Vitro and In Vivo Biotransformation Pathways

Identification of Major Metabolites

No studies identifying the major metabolites of this compound have been reported. For other indazole-containing compounds, such as the synthetic cannabinoid MDMB-CHMINACA, the major biotransformations observed in human liver microsomes include hydroxylation and ester hydrolysis. nih.gov Hydroxylation often occurs on alkyl or cycloalkyl moieties attached to the indazole ring. nih.gov In another study on indazole-3-carboxamide synthetic cannabinoids, hydroxylation and subsequent dehydrogenation to form ketone and carboxylic acid metabolites were identified as key metabolic pathways. mdpi.com

Enzyme (e.g., CYP450, UGT) Reaction Phenotyping

There is no information available on the specific enzymes, such as cytochrome P450 (CYP450) or UDP-glucuronosyltransferase (UGT) isoforms, involved in the metabolism of this compound. For other structurally related compounds, CYP enzymes are often implicated in their metabolism.

Preclinical Pharmacokinetic Profiling in Animal Models (e.g., Rodent, Non-Rodent)

No preclinical pharmacokinetic data from animal models for this compound could be located in the reviewed literature. Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. For other indazole analogs, preclinical pharmacokinetic properties have been assessed. For example, one potent indazole analog, VU6067416, was found to have suitable pharmacokinetic properties for in vivo dosing in preclinical models, displaying a high fraction unbound in plasma across species and a low predicted P-glycoprotein efflux, suggesting good potential for brain penetration. nih.govsemanticscholar.orgnih.gov

Absorption and Distribution Studies (e.g., Tissue Distribution)

The absorption and distribution of a drug candidate are critical determinants of its efficacy and safety. For indazole-containing compounds, these properties are influenced by their physicochemical characteristics.

Absorption:

Many indazole derivatives exhibit good oral bioavailability in preclinical models, suggesting efficient absorption from the gastrointestinal tract. nih.govnih.gov The presence of both an amino group and a propanol (B110389) side chain in this compound suggests it will have both hydrogen bond donor and acceptor capabilities, which can influence its solubility and permeability. The basic nature of the amino group and the indazole ring system may lead to pH-dependent solubility and absorption.

Distribution:

Following absorption, a drug distributes into various tissues. The extent of distribution is influenced by factors such as plasma protein binding, lipophilicity, and specific tissue transporters. For nitrogen-containing heterocyclic compounds, distribution can be widespread. mdpi.com

Preclinical studies on other indazole derivatives provide insights into potential tissue distribution. For instance, a study on Indo5, a compound with a related benzimidazole core, in rats showed the highest concentrations in the liver, followed by the kidney, heart, and lungs, with minimal penetration across the blood-brain and blood-testes barriers. frontiersin.org Another study on an indazole derivative in rats demonstrated good distribution and sustained exposure in ocular tissues. nih.gov

Table 1: Illustrative Tissue Distribution of a Representative Indazole Derivative (Indo5) in Rats Following Intravenous Administration

TissueRelative ConcentrationPotential Implication
LiverHighPotential for extensive hepatic metabolism and/or biliary excretion. frontiersin.org
KidneyModerateSuggests a role for renal excretion in the elimination of the compound or its metabolites. frontiersin.org
HeartModerateIndicates some distribution to cardiac tissue. frontiersin.org
LungModerateSuggests distribution to the lungs. frontiersin.org
BrainLowIndicates limited ability to cross the blood-brain barrier. frontiersin.org
TestesLowSuggests limited penetration into the testes. frontiersin.org

This table is based on data for the related compound Indo5 and is intended to be illustrative of potential tissue distribution for an indazole derivative.

Clearance Mechanisms and Elimination Routes

The clearance of a drug refers to the rate at which it is removed from the body and is a key parameter in determining dosing regimens. nih.gov For most indazole derivatives, clearance is primarily mediated by hepatic metabolism, followed by elimination of the metabolites. nih.govnih.gov

Metabolic Pathways:

The biotransformation of this compound is expected to involve several key pathways:

Oxidation of the Indazole Ring: The indazole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites. nih.gov

Metabolism of the Propanol Side Chain: The primary alcohol of the propanol side chain can be oxidized to an aldehyde intermediate, which is then further oxidized to a carboxylic acid metabolite. This process is a common metabolic pathway for compounds containing a primary alcohol.

N-dealkylation: The bond between the indazole nitrogen and the propyl chain could potentially be a site for N-dealkylation.

Conjugation: The amino group, the hydroxyl group on the propanol side chain, and any hydroxylated metabolites of the indazole ring can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that are more readily excreted.

Enzymes Involved:

The primary enzymes involved in the metabolism of indazole derivatives are the cytochrome P450 family, particularly isoforms like CYP3A4. nih.gov Aldehyde oxidases may also play a role in the metabolism of the heterocyclic ring. nih.gov

Elimination Routes:

The primary route of elimination for many metabolized indazole derivatives is through the feces via biliary excretion. nih.gov Renal excretion of the parent compound and its more polar metabolites in the urine is also a potential route of elimination. mhmedical.com

Table 2: Predicted Clearance Mechanisms and Elimination Routes for this compound

ProcessDescriptionKey Enzymes/TransportersPrimary Route
Metabolism Hepatic biotransformationCytochrome P450s (e.g., CYP3A4), Aldehyde Oxidase, UGTs, SULTs-
Excretion Elimination of parent drug and metabolitesP-gp, BCRP, MRPsFeces (biliary) and Urine (renal)

Bioavailability Determination (Preclinical)

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation. Several indazole derivatives have demonstrated moderate to high oral bioavailability in preclinical species. nih.govnih.gov For instance, some indazole derivatives have shown oral bioavailability as high as 72% in rats. nih.gov However, this can be highly variable depending on the specific substitutions on the indazole core.

The formulation of a drug can also significantly impact its oral bioavailability. For example, amorphous solid dispersion (ASD) formulations have been shown to improve the bioavailability of poorly soluble compounds. nih.gov

Table 3: Oral Bioavailability of Representative Indazole Derivatives in Preclinical Species

CompoundSpeciesOral Bioavailability (%)Reference
Indazole Derivative 131Sprague-Dawley Rat72% nih.gov
Flubendazole (ASD formulation)Rat27% nih.gov
Flubendazole (ASD formulation)Dog15% nih.gov
6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmdpi.comresearchgate.net-triazolo[4,3-a]pyridineRat30-65% nih.gov
6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govmdpi.comresearchgate.net-triazolo[4,3-a]pyridineDog87% nih.gov

This table presents data for various indazole and related heterocyclic compounds to illustrate the range of oral bioavailability observed in preclinical studies.

Physicochemical Characteristics Influencing Preclinical ADME

The absorption, distribution, metabolism, and excretion (ADME) of a compound are intrinsically linked to its physicochemical properties. researchgate.net The predicted properties of this compound suggest a profile that is generally favorable for a potential drug candidate. uni.lu

Key Physicochemical Properties and Their Influence:

Molecular Weight (MW): With a molecular weight of approximately 191.23 g/mol , the compound falls well within the range generally associated with good membrane permeability and oral absorption. uni.lu

Lipophilicity (XlogP): The predicted XlogP is 1.0, indicating a relatively balanced lipophilicity. uni.lu This suggests the compound may have sufficient lipid solubility to cross cell membranes while maintaining enough aqueous solubility for dissolution and distribution in bodily fluids.

Hydrogen Bonding: The molecule has hydrogen bond donors (amino and hydroxyl groups) and acceptors (indazole nitrogens, amino nitrogen, and hydroxyl oxygen), which will influence its solubility, interactions with biological targets, and metabolic enzymes.

pKa: The indazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.org The amino group confers additional basicity. The pKa will determine the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding to plasma proteins.

Polar Surface Area (PSA): The polar surface area is a key predictor of drug transport properties. A moderate PSA is generally desirable for good oral bioavailability.

Table 4: Predicted Physicochemical Properties of this compound and Their Likely Influence on ADME

PropertyPredicted ValueInfluence on ADME
Molecular FormulaC10H13N3O-
Molecular Weight191.23 g/mol Favorable for oral absorption and diffusion.
XlogP1.0Balanced lipophilicity, suggesting reasonable permeability and solubility. uni.lu
Hydrogen Bond Donors2 (from -NH2 and -OH)Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors4 (from N in indazole, -NH2, and -OH)Affects solubility and potential for hydrogen bonding.
pKaNot availableWill determine ionization state, impacting solubility, absorption, and distribution. wikipedia.org

Analytical Methodologies for Preclinical Research on 3 6 Amino 1h Indazol 1 Yl Propan 1 Ol

Development and Validation of Bioanalytical Methods for Quantitation in Biological Matrices (e.g., Plasma, Tissue Homogenates)

Bioanalytical method development and validation are critical for the quantitative evaluation of drugs and their metabolites in biological matrices. ijsat.org This process ensures that the chosen analytical procedure is accurate, precise, and reproducible for its intended application, which is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. ijsat.orgresearchgate.net The validation process involves a series of experiments to assess various parameters, ensuring the reliability of the data generated. researchgate.net

A crucial first step in method development is sample preparation, which aims to isolate the analyte from the complex biological matrix, remove interferences, and concentrate the sample. ijsat.org Common techniques for small molecules like 3-(6-amino-1H-indazol-1-yl)propan-1-ol include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.gov For instance, a study on ornidazole, another heterocyclic compound, utilized protein precipitation with acetonitrile (B52724) for plasma sample preparation. nih.govresearchgate.net The choice of method depends on the required sensitivity, the nature of the analyte, and the biological matrix.

Method validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key parameters evaluated during validation are outlined in the table below. researchgate.netnih.gov

Validation ParameterDescriptionTypical Acceptance Criteria (FDA/EMA)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.Relative Standard Deviation (RSD) ≤15% (≤20% at the Lower Limit of Quantification).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.Analyte response should be at least 5 times the response of a blank sample.
Recovery The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Concentration deviation within ±15% of the nominal concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. ijsat.orgresearchgate.net This technique separates the analyte from other components in the sample using liquid chromatography, followed by detection using a tandem mass spectrometer.

For a compound like this compound, a reversed-phase C18 column would likely be employed for chromatographic separation. nih.gov The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and peak shape. researchgate.net

Detection by tandem mass spectrometry involves a process of ionization followed by mass analysis. An electrospray ionization (ESI) source in positive ion mode would be suitable for the amino-containing this compound. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. This involves monitoring a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte). The precursor/product ion transition is unique to the analyte, minimizing interference from other molecules. nih.govresearchgate.net An internal standard, a molecule with similar physicochemical properties to the analyte, would be used to ensure accuracy. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is another common analytical technique. ijsat.org While generally less sensitive than LC-MS/MS, it can be a suitable alternative depending on the required quantification limits.

The chromatographic principles for HPLC are similar to those for LC-MS/MS, typically involving a reversed-phase column and a gradient of aqueous and organic mobile phases. The key difference is the detector. A UV detector measures the absorbance of the analyte at a specific wavelength. For this compound, the indazole ring system would provide a chromophore for UV detection.

A fluorescence detector could offer higher sensitivity and selectivity if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. The indazole nucleus can exhibit fluorescence, which may be exploited for this purpose. The selection between UV and fluorescence detection would depend on the photophysical properties of the compound and the required sensitivity of the assay.

Application of Analytical Methods in Preclinical Pharmacokinetic and Metabolism Studies

Validated bioanalytical methods are essential for preclinical pharmacokinetic (PK) studies. researchgate.netnih.gov These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in animal models. By analyzing plasma samples collected at various time points after drug administration, a concentration-time profile can be constructed. nih.gov This profile allows for the determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life.

For this compound, a validated LC-MS/MS method would be applied to quantify its concentration in plasma samples from preclinical species (e.g., rats, dogs). This data is crucial for understanding the compound's in vivo behavior and for informing dose selection for further studies. nih.gov Furthermore, these methods can be adapted to quantify the compound in tissue homogenates (e.g., from the liver, kidney, brain) to assess its distribution.

In metabolism studies, analytical methods are used to identify and quantify metabolites. LC-MS/MS is particularly powerful for this application, as it can be used to screen for potential metabolites and aid in their structural elucidation.

Methodologies for Stability Studies in Various Research Formulations

The stability of a compound in its research formulation is critical to ensure that the intended concentration is being administered in preclinical studies. Analytical methods are used to determine the concentration of the active compound in a formulation over time and under different storage conditions (e.g., temperature, light).

For this compound, an HPLC-UV method is often sufficient for formulation analysis, as the concentrations are typically much higher than those in biological samples. The method would be validated for its stability-indicating properties, meaning it must be able to resolve the parent compound from any potential degradation products. This is typically achieved by subjecting the formulation to stress conditions (e.g., heat, acid, base, oxidation, light) to generate degradation products and then demonstrating that the chromatographic method can separate these from the intact drug.

The stability data ensures that the formulation is appropriate for the duration of the preclinical study and that any observed effects are due to the compound itself and not its degradants.

Future Research Directions and Translational Potential of 3 6 Amino 1h Indazol 1 Yl Propan 1 Ol Preclinical Perspective

Exploration of Synergistic Effects with Other Preclinical Agents

A crucial strategy in modern drug development is the use of combination therapies to enhance efficacy and overcome potential resistance. For 3-(6-amino-1H-indazol-1-yl)propan-1-ol, future preclinical studies should systematically explore its synergistic potential when combined with other agents. Given that many indazole derivatives are developed as kinase inhibitors, evaluating combinations with established cytotoxic chemotherapies or other targeted agents would be a logical first step. nih.gov

Preclinical evaluation of such combinations would involve in vitro studies using various cancer cell lines. The potential for synergistic, additive, or antagonistic effects can be quantified using established methodologies. A hypothetical experimental design for assessing synergy is presented below.

Table 1: Hypothetical Preclinical Synergy Study Design

ParameterExperimental DetailRationale
Cell Lines Panel of human cancer cell lines (e.g., breast, lung, colon)To assess synergy across different cancer types.
Combination Agents Standard-of-care chemotherapies; Other targeted kinase inhibitorsTo identify clinically relevant combinations.
Assay Cell viability assays (e.g., MTT, CellTiter-Glo)To measure the cytotoxic or cytostatic effects of the combined treatment.
Data Analysis Combination Index (CI) calculation (Chou-Talalay method)To quantitatively determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Development of Advanced Preclinical Models for Efficacy Evaluation (e.g., Organoids, Complex In Vitro Systems)

To better predict clinical outcomes, preclinical research is moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant models. The evaluation of this compound would benefit significantly from the use of advanced preclinical models such as patient-derived organoids and complex in vitro systems.

Patient-derived organoids, which are three-dimensional (3D) cultures grown from a patient's tumor tissue, can recapitulate the architecture and heterogeneity of the original tumor. Testing this compound in these models could provide valuable insights into its efficacy in a setting that more closely mimics a patient's actual tumor environment.

Table 2: Comparison of Preclinical Models

Model TypeAdvantagesLimitations
2D Cell Culture High-throughput, low cost, reproducibleLacks tissue architecture and cell-cell interactions
3D Spheroids Represents 3D cell-cell interactions, has nutrient/oxygen gradientsLimited cellular diversity compared to tumors
Patient-Derived Organoids High physiological relevance, preserves tumor heterogeneityMore complex and costly to establish and maintain
Microfluidic "Tumor-on-a-Chip" Allows for perfusion and simulation of the tumor microenvironmentTechnically challenging, lower throughput

Investigation of Off-Target Interactions and Selectivity in Preclinical Contexts

While a compound may be designed to interact with a specific biological target, it often binds to other, unintended targets. These "off-target" interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. A thorough preclinical investigation of this compound must include a comprehensive assessment of its selectivity.

Computational methods can be employed as an initial screening step to predict potential off-target interactions. nih.gov These in silico predictions should then be validated through experimental profiling, such as broad-panel kinase screening assays, which test the compound against hundreds of different kinases. Understanding the selectivity profile is critical for predicting potential side effects and for identifying the compound's precise mechanism of action. Small molecule drugs, on average, have been found to bind to a minimum of 6-11 different targets, not including their primary pharmacological target. nih.gov

Elucidating the Full Spectrum of Biological Activities within a Preclinical Framework

The indazole scaffold is known to be a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to diverse pharmacological effects. researchgate.net While initial research might focus on a primary activity, such as anticancer effects, it is plausible that this compound possesses other biological activities. Preclinical research should aim to uncover this broader potential.

Phenotypic screening, where the compound is tested in a variety of cell-based assays without a preconceived target, can reveal unexpected activities. For example, indazole derivatives have been explored for anti-inflammatory, antibacterial, and antifungal properties. researchgate.netmdpi.com A systematic screening approach could uncover novel therapeutic applications for this compound.

Table 3: Potential Biological Activities of Indazole Derivatives

Biological ActivityPreclinical Evidence in Indazole ScaffoldsReference
Anticancer Inhibition of various kinases, induction of apoptosis. nih.govnih.gov
Anti-inflammatory Modulation of inflammatory pathways. researchgate.net
Antimicrobial Activity against bacterial and fungal strains. researchgate.netmdpi.com
Antiviral (including Anti-HIV) Inhibition of viral replication enzymes. researchgate.net

Expanding the Scope of Indazole-Based Chemical Libraries for Preclinical Discovery

The compound this compound can serve as a valuable starting point for the creation of a focused chemical library. nih.govresearchgate.net By systematically modifying the core structure, a diverse set of new chemical entities can be generated for preclinical screening. The amino group at the C6 position and the hydroxyl group of the propanol (B110389) side chain are ideal handles for chemical derivatization.

Future work should involve the synthesis of new analogs to explore the structure-activity relationship (SAR). For instance, the amino group could be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents. Similarly, the propanol side chain could be modified to alter the compound's physicochemical properties, such as solubility and cell permeability. This library expansion is a proven strategy for optimizing lead compounds and discovering novel drug candidates. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-(6-amino-1H-indazol-1-yl)propan-1-ol, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, indazole derivatives can be functionalized using propanol-containing reagents under controlled conditions. A representative method involves reacting 6-aminoindazole with 3-bromopropanol in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours . Yield optimization requires balancing stoichiometry, solvent choice, and catalyst presence (e.g., CuI in PEG-400:DMF mixtures improved yields in analogous indole syntheses ).

Parameter Typical Range Impact on Yield
Temperature80–100°CHigher temps accelerate reaction but may degrade sensitive groups
SolventDMF, DMSO, PEG-400Polar solvents enhance solubility of intermediates
CatalystCuI, K₂CO₃Reduces reaction time by 30–50%
Reaction Time12–24 hoursProlonged time increases conversion but risks side products

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks to confirm the indazole NH₂ (δ 5.5–6.0 ppm), propanol chain (δ 3.4–4.6 ppm for CH₂OH), and aromatic protons (δ 7.0–8.5 ppm). Compare with analogous compounds like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, where NMR resolved positional isomers .
  • HRMS : Validate molecular ion ([M+H]+) with <5 ppm mass accuracy. For example, a related indazole derivative showed [M+H]+ at m/z 335.1512 .
  • X-ray Crystallography : Resolve tautomeric forms of the indazole ring using SHELXL .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The amino and hydroxyl groups enhance water solubility (~10–20 mg/mL in PBS at pH 7.4). Stability studies in DMSO or aqueous buffers (pH 2–9) over 48 hours show <5% degradation via HPLC. For analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol, stability in plasma exceeds 90% after 24 hours .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

Contradictions often arise from tautomerism in the indazole ring or rotational restrictions in the propanol chain. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by observing coalescence of split peaks at elevated temps .
  • 2D NMR (COSY, HSQC) : Assign coupling networks to distinguish NH₂ (indazole) from OH (propanol) protons .
  • Computational Modeling : Compare experimental shifts with DFT-calculated values for different tautomers .

Q. What methodologies optimize the compound’s pharmacological activity while minimizing off-target effects?

  • Structural Modifications : Introduce substituents at the indazole C4/C7 positions to enhance target binding. For example, fluorination at C7 in 3-(7-fluoro-1H-indol-3-yl)propan-1-amine improved selectivity .
  • In Silico Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. A related indazole derivative showed ∆G = -9.2 kcal/mol for kinase inhibition .
  • ADMET Prediction : Use SwissADME to assess permeability (e.g., logP ~1.5–2.0) and cytochrome P450 interactions .

Q. How do crystallographic challenges (e.g., twinning, low resolution) affect structural analysis of this compound?

  • Data Collection : Use high-flux synchrotron sources (λ = 0.7–1.0 Å) to resolve weak diffraction. SHELXD is robust for initial phasing even with 20% twinning .
  • Refinement : Apply TLS (Translation-Libration-Screw) models in SHELXL to account for anisotropic displacement in the propanol chain .
  • Validation : Check Rint (<5%) and Ramachandran outliers (<0.2%) using Coot .

Q. What experimental designs address low yields in scale-up synthesis?

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. In analogous propanol syntheses, Ni increased yields by 25% .
  • Purification : Use preparative HPLC with C18 columns (MeCN:H₂O gradient) to isolate >95% pure product .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental logP values?

  • Experimental Measurement : Perform shake-flask assays (octanol/water) at 25°C. For example, a related compound showed logP = 1.8 (exp) vs. 2.1 (predicted) .
  • Parameter Adjustment : Refine atomic charges in software like MarvinSuite to match protonation states under assay conditions.

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Reactant of Route 1
Reactant of Route 1
3-(6-amino-1H-indazol-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(6-amino-1H-indazol-1-yl)propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.